molecular formula C12H11Cl2N3O B5534751 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide CAS No. 1001500-12-4

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide

Cat. No.: B5534751
CAS No.: 1001500-12-4
M. Wt: 284.14 g/mol
InChI Key: ZTLJBBBTWQQBHC-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide is a chemical compound with a complex structure that includes a benzyl group, a pyrazole ring, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.

    Chlorination: The chlorination of the pyrazole ring is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of Chloroacetamide: The final step involves the reaction of the chlorinated pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzyl group.

    Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis reactions.

Major Products Formed

    Substitution: Products include azides, nitriles, or substituted amides.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzyl and pyrazole moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide: Lacks the chlorine atom on the pyrazole ring.

    N-(1-benzyl-4-methyl-1H-pyrazol-3-yl)-2-chloroacetamide: Contains a methyl group instead of a chlorine atom on the pyrazole ring.

    N-(1-phenyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide: Contains a phenyl group instead of a benzyl group.

Uniqueness

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide is unique due to the presence of both the benzyl and chloroacetamide groups, which contribute to its distinct chemical reactivity and biological activity. The chlorine atom on the pyrazole ring enhances its electrophilicity, making it more reactive in substitution reactions.

Properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c13-6-11(18)15-12-10(14)8-17(16-12)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLJBBBTWQQBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174615
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-12-4
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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